(+)-Lyoniresinol

Description

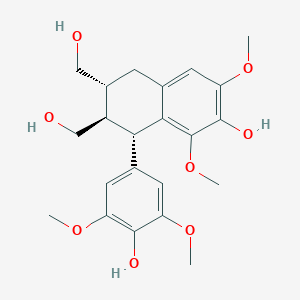

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence and Botanical Sources of (+)-Lyoniresinol: A Technical Guide for Researchers

Introduction

(+)-Lyoniresinol is a naturally occurring aryltetralin lignan, a class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. As a syringyl lignan, it is biosynthetically derived from sinapyl alcohol. This compound has garnered significant interest within the scientific community for its diverse and promising biological activities, including antineoplastic, anti-inflammatory, and neuroprotective properties. For researchers in drug discovery and natural product chemistry, a comprehensive understanding of its distribution in the plant kingdom is paramount for identifying viable sources for isolation and further investigation. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its principal plant sources, its biosynthetic pathway, and a robust protocol for its extraction and isolation from a representative botanical matrix.

Natural Occurrence and Plant Sources of this compound

This compound is found across a range of plant families, often localized in the woody tissues, bark, or resinous exudates. Its presence has been confirmed in several species, with varying concentrations. The following sections detail the key botanical sources identified to date.

Primary and Well-Documented Sources

-

Lyonia ovalifolia (Wall.) Drude (Ericaceae): The wood of Lyonia ovalifolia var. elliptica stands out as one of the most significant and well-studied sources of this compound.[1] It is considered a major constituent of the wood of this species.[1] The specific rotation of this compound isolated from L. ovalifolia has been reported to be among the highest, indicating a high enantiomeric purity.[1]

-

Machilus robusta W.W.Sm. (Lauraceae): The bark of Machilus robusta has been identified as a source of this compound, alongside other bioactive lignans and neolignans.[2][3] Isolation from an ethanol extract of the bark has confirmed its presence in this species.[2][3]

-

Sinocalamus affinis (Rendle) McClure (Poaceae): This species of bamboo is another confirmed source of this compound.[4] It has been isolated from an ethanolic extract of the stem, with the skin removed.[5]

-

Quercus spp. (Oak) (Fagaceae): Oak wood, widely used in the aging of wines and spirits, has been found to be a source of this compound. Its presence in oak barrels contributes to the chemical composition and taste profile of aged alcoholic beverages.

Other Reported Plant Sources

This compound has also been reported in a variety of other plant species, including:

-

Acer truncatum Bunge (Aceraceae) [4]

-

Salacia chinensis L. (Celastraceae) [4]

-

Gaultheria fragrantissima Wall. (Ericaceae): In this species, it has been found as this compound-2α-O-β-D-glucopyranoside.

-

Salsola komarovii Iljin (Amaranthaceae): Occurs as its 9′-O-β-D-glucopyranoside derivative.

-

Wikstroemia spp. (Thymelaeaceae): The genus Wikstroemia is known to be rich in lignans, and while specific quantitative data for this compound is not widely available, these plants represent a potential source for exploration.

-

Styrax spp. (Styracaceae): Similar to Wikstroemia, the genus Styrax is a recognized source of various lignans, making it a candidate for containing this compound.[6][7]

The following table summarizes the known plant sources of this compound and the plant part in which it has been identified.

| Plant Species | Family | Plant Part | Reported Form |

| Lyonia ovalifolia var. elliptica | Ericaceae | Wood | Aglycone |

| Machilus robusta | Lauraceae | Bark | Aglycone |

| Sinocalamus affinis | Poaceae | Stem | Aglycone |

| Acer truncatum | Aceraceae | Not specified | Aglycone |

| Salacia chinensis | Celastraceae | Not specified | Aglycone |

| Quercus spp. | Fagaceae | Wood | Aglycone |

| Gaultheria fragrantissima | Ericaceae | Not specified | Glucoside |

| Salsola komarovii | Amaranthaceae | Aerial parts | Glucoside |

| Wikstroemia spp. | Thymelaeaceae | Aerial parts | Lignans present |

| Styrax spp. | Styracaceae | Resin, Stem | Lignans present |

Biosynthesis of this compound

This compound, as a syringyl lignan, originates from the phenylpropanoid pathway. The key precursor for syringyl lignans is sinapyl alcohol. The biosynthetic pathway to this compound has been investigated in Lyonia ovalifolia and is understood to proceed through a series of specific enzymatic steps.

The biosynthesis begins with the oxidative dimerization of two sinapyl alcohol molecules, a reaction mediated by laccases or peroxidases and guided by dirigent proteins, to form (+)-syringaresinol. This initial coupling is a critical step in establishing the core structure of the lignan. Following this, a series of reductions and cyclization reactions occur to yield this compound. The proposed pathway involves the following key intermediates:

-

Syringaresinol: Formed by the initial dimerization of sinapyl alcohol.

-

5,5′-Dimethoxylariciresinol: Produced by the reduction of syringaresinol.

-

5,5′-Dimethoxysecoisolariciresinol: Formed by the further reduction of 5,5′-dimethoxylariciresinol.

The final cyclization to the aryltetralin structure of this compound is a key transformation from these intermediates.

Caption: Proposed biosynthetic pathway of this compound from Sinapyl Alcohol.

Extraction and Isolation Protocol

The following protocol is a comprehensive methodology for the extraction and isolation of this compound, based on the successful procedures reported for Lyonia ovalifolia wood.[1] This protocol can be adapted for other plant matrices with appropriate modifications.

Step 1: Preparation of Plant Material

-

Collection and Drying: Collect the desired plant material (e.g., wood, bark). Air-dry the material thoroughly to reduce moisture content, which can interfere with extraction efficiency.

-

Grinding: Grind the dried plant material into a fine powder (e.g., 40-80 mesh) to increase the surface area for solvent penetration.

Step 2: Solvent Extraction

-

Maceration: Submerge the powdered plant material in methanol at room temperature. A solid-to-solvent ratio of approximately 1:10 (w/v) is recommended. Allow the maceration to proceed for an extended period (e.g., 7-10 days) with occasional agitation to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the methanol extract to remove the solid plant residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to about one-tenth of its original volume.

Step 3: Liquid-Liquid Partitioning

-

Aqueous Suspension: Add distilled water (approximately five times the volume of the concentrated extract) to the concentrated methanol extract to precipitate non-polar compounds.

-

Centrifugation: Centrifuge the aqueous suspension to pellet the precipitated material.

-

Solvent Partitioning: Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an immiscible organic solvent such as ethyl acetate. Repeat the extraction three times to ensure complete transfer of lignans to the organic phase.

-

Washing and Drying: Combine the organic phases and wash with a saturated sodium chloride solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate.

-

Crude Extract: Evaporate the solvent from the organic phase under reduced pressure to yield the crude lignan extract. From 3.0 kg of Lyonia ovalifolia wood powder, approximately 26.2 g of crude extract can be obtained.[1]

Step 4: Chromatographic Purification

-

Silica Gel Column Chromatography: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Gradient Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in n-hexane, followed by methanol for highly polar compounds.

-

Fraction Collection and Monitoring: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further Purification: Combine fractions containing this compound and subject them to further purification steps if necessary, such as preparative TLC or preparative HPLC, to obtain the pure compound.

Caption: General workflow for the extraction and isolation of this compound.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. This guide has outlined its primary botanical sources, with a notable presence in the wood of Lyonia ovalifolia and the bark of Machilus robusta. The elucidated biosynthetic pathway provides a framework for understanding its formation in plants and opens avenues for synthetic biology approaches. The detailed extraction and isolation protocol offers a practical starting point for researchers aiming to obtain this compound for further study. As research into the pharmacological activities of this compound continues, a thorough knowledge of its natural occurrence and methods for its procurement will be indispensable for advancing its development as a potential therapeutic agent.

References

-

Li, Y., et al. (2011). Bioactive neolignans and lignans from the bark of Machilus robusta. Journal of Natural Products, 74(6), 1444-1452. [Link]

-

Rahman, M. A., et al. (2007). Stereochemistry and biosynthesis of this compound, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica. Journal of Wood Science, 53(2), 161-167. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 11711453. [Link]

-

ACS Publications (n.d.). Bioactive Neolignans and Lignans from the Bark of Machilus robusta. Journal of Natural Products. [Link]

-

National Center for Biotechnology Information (n.d.). Lyoniresinol. PubChem Compound Summary for CID 317840. [Link]

-

Li, Y., et al. (2011). Lignans and neolignans from Sinocalamus affinis and their absolute configurations. Journal of Natural Products, 74(5), 1045-1051. [Link]

-

MDPI (n.d.). Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications. [Link]

-

PubMed (n.d.). Fast and Green - CO2 Based Extraction, Isolation, and Quantification of Phenolic Styrax Constituents. [Link]

-

Nepal Journals Online (n.d.). Extract of Lyonia ovalifolia (Wall.) Drude as a Potent Rodenticide. [Link]

-

ResearchGate (n.d.). Stereochemistry and biosynthesis of this compound, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica I: Isolation and stereochemistry of syringyl lignans and predicted precursors to this compound from wood. [Link]

-

Figshare (n.d.). Bioactive Neolignans and Lignans from the Bark of Machilus robusta. [Link]

-

Semantic Scholar (n.d.). [Lignans from Machilus robusta]. [Link]

-

ResearchGate (n.d.). Column Chromatography for Terpenoids and Flavonoids. [Link]

-

SpringerLink (n.d.). Isolation of Natural Products by Low-Pressure Column Chromatography. [Link]

-

HKU Scholars Hub (n.d.). Lignans: Quantitative Analysis of the Research Literature. [Link]

-

OUCI (n.d.). The influences of extraction methods on the chemical constituents of Lyonia ovalifolia (wall.) Drude and intracellular protective effects based on metabolomics analysis. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Bioactive neolignans and lignans from the bark of Machilus robusta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lignans and neolignans from Sinocalamus affinis and their absolute configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fast and Green - CO2 Based Extraction, Isolation, and Quantification of Phenolic Styrax Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Lyoniresinol chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lyoniresinol

Introduction

This compound is a naturally occurring lignan, a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] It has been isolated from a variety of plant species, including Lyonia ovalifolia, Machilus robusta, and Sinocalamus affinis, and has also been identified in wines and spirits.[2][3][4][5] This molecule has garnered significant attention from the scientific community due to its diverse and potent biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[3][5] The biological function of lyoniresinol is intrinsically linked to its complex three-dimensional structure. A precise understanding of its chemical architecture, and particularly its absolute stereochemistry, is paramount for elucidating its mechanism of action and for guiding synthetic efforts in drug development. This guide provides a detailed exploration of the structural and stereochemical features of this compound, supported by experimental methodologies for its characterization.

Chemical Structure Elucidation

The molecular framework of this compound is built upon a tetrahydronaphthalene (tetralin) core.[1] Spectroscopic analysis, primarily High-Resolution Mass Spectrometry (HRMS), has established its molecular formula as C₂₂H₂₈O₈.[2] The connectivity and arrangement of its atoms are detailed by its systematic IUPAC name: (6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol .[2]

The structure is characterized by the following key features:

-

A central tetralin ring system.

-

Two hydroxymethyl groups (-CH₂OH) attached to the tetralin core.

-

A 4-hydroxy-3,5-dimethoxyphenyl group appended to the tetralin ring.

-

Multiple hydroxyl (-OH) and methoxy (-OCH₃) functional groups distributed across the aromatic and alicyclic rings, contributing to its polyphenolic nature.[2]

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; C1_prime [label="C"]; C2_prime [label="C"]; C3_prime [label="C"]; C4_prime [label="C"]; C5_prime [label="C"]; C6_prime [label="C"]; O_C1 [label="O"]; OCH3_C1 [label="CH3"]; O_C3 [label="O"]; OCH3_C3 [label="CH3"]; O_C5 [label="OH"]; O_C7 [label="OH"]; CH2OH_C6 [label="CH2OH"]; CH2OH_C7 [label="CH2OH"]; O_C4_prime [label="OH"]; OCH3_C3_prime [label="OCH3"]; OCH3_C5_prime [label="OCH3"];

// Position nodes C8a [pos="0,0!"]; C4a [pos="1.5,0!"]; C8 [pos="-0.75,1.3!"]; C5 [pos="2.25,1.3!"]; C7 [pos="0,2.6!"]; C6 [pos="1.5,2.6!"]; C4 [pos="2.25,-1.3!"]; C3 [pos="1.5,-2.6!"]; C2 [pos="0,-2.6!"]; C1 [pos="-0.75,-1.3!"];

C1_prime [pos="-2.25,1.3!"]; C2_prime [pos="-3,2.3!"]; C6_prime [pos="-3,0.3!"]; C3_prime [pos="-4.2,2.3!"]; C5_prime [pos="-4.2,0.3!"]; C4_prime [pos="-4.9,1.3!"];

O_C5 [pos="3.5,1.3!"]; O_C7 [pos="-0.75,3.6!"]; CH2OH_C6 [pos="2.25,3.6!"]; CH2OH_C7 [pos="0.75,3.9!"]; // Adjusted position for clarity

O_C1 [pos="-1.5,-1.3!"]; OCH3_C1 [pos="-2.5,-1.3!"]; O_C3 [pos="2.25,-3.6!"]; OCH3_C3 [pos="3.25,-3.6!"];

O_C4_prime [pos="-6.1,1.3!"]; OCH3_C3_prime [pos="-4.9,3.3!"]; OCH3_C5_prime [pos="-4.9,-0.7!"];

// Draw bonds C8a -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C8 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;

C5 -- O_C5; C7 -- O_C7; C6 -- CH2OH_C6; C7 -- CH2OH_C7;

C1 -- O_C1; O_C1 -- OCH3_C1; C3 -- O_C3; O_C3 -- OCH3_C3;

C4_prime -- O_C4_prime; C3_prime -- OCH3_C3_prime; C5_prime -- OCH3_C5_prime;

// Add labels for rings and key groups label_tetralin [label="Tetralin Core", pos="0.75,1.3!", fontsize=12, fontcolor="#5F6368"]; label_phenyl [label="Phenyl Group", pos="-3.5,1.3!", fontsize=12, fontcolor="#5F6368"]; } end_dot Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈O₈ | [2] |

| Molecular Weight | 420.5 g/mol | [2] |

| IUPAC Name | (6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | [2] |

| ChEBI ID | CHEBI:68168 | [2] |

A Deep Dive into Stereochemistry

The defining characteristic of this compound is its chirality, which arises from the presence of three stereocenters within its tetralin skeleton. The spatial arrangement of substituents around these chiral centers dictates the molecule's overall three-dimensional shape and, consequently, its interaction with other chiral molecules, such as biological receptors and enzymes.

Absolute Configuration

The absolute configuration describes the precise 3D arrangement of atoms at a chiral center.[6] For this compound, the configurations have been unequivocally determined through total asymmetric synthesis and are designated according to the Cahn-Ingold-Prelog (CIP) priority rules.[3][7][8] The stereocenters are located at carbons 6, 7, and 8 of the tetralin ring, with the following assignments:

-

Carbon 6: R configuration

-

Carbon 7: R configuration

-

Carbon 8: S configuration

The prefix (+) in the name indicates that this enantiomer is dextrorotatory , meaning it rotates the plane of polarized light to the right. Its mirror image, or enantiomer, is (-)-Lyoniresinol, which is levorotatory (rotates light to the left) and possesses the opposite stereochemistry at all three centers (6S, 7S, 8R). This stereochemical difference has profound biological implications; for instance, this compound imparts a strong bitter taste, whereas (-)-Lyoniresinol is tasteless.[3][5]

// Define nodes for atoms and labels C6 [label="C6", pos="1.5,2.6!"]; C7 [label="C7", pos="0,2.6!"]; C8 [label="C8", pos="-0.75,1.3!"];

// Stereochemistry labels with high contrast colors R_C6 [label="R", pos="2.0,3.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853", shape=circle]; R_C7 [label="R", pos="-0.5,3.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853", shape=circle]; S_C8 [label="S", pos="-1.25,0.9!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335", shape=circle];

// Main structure nodes C8a [label="", pos="0,0!", shape=point]; C4a [label="", pos="1.5,0!", shape=point]; C5 [label="", pos="2.25,1.3!", shape=point]; C4 [label="", pos="2.25,-1.3!", shape=point]; C3 [label="", pos="1.5,-2.6!", shape=point]; C2 [label="", pos="0,-2.6!", shape=point]; C1 [label="", pos="-0.75,-1.3!", shape=point]; C1_prime [label="", pos="-2.25,1.3!", shape=point];

// Draw bonds edge [color="#202124"]; C8a -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C8 -- C1_prime;

// Dummy nodes for substituent directions H_C6 [label="H", pos="1.0, 3.2!", style=dashed, fontcolor="#5F6368"]; CH2OH_C6 [label="CH2OH", pos="2.5, 2.0!", fontcolor="#202124"]; H_C7 [label="H", pos="0.5, 2.0!", fontcolor="#5F6368"]; CH2OH_C7 [label="CH2OH", pos="-0.5, 2.0!", style=dashed, fontcolor="#5F6368"]; H_C8 [label="H", pos="-0.25, 0.7!", style=dashed, fontcolor="#5F6368"];

// Draw stereochemical bonds C6 -- H_C6 [style=dashed, arrowhead=none]; C6 -- CH2OH_C6 [penwidth=2, arrowhead=none]; C7 -- H_C7 [penwidth=2, arrowhead=none]; C7 -- CH2OH_C7 [style=dashed, arrowhead=none]; C8 -- H_C8 [style=dashed, arrowhead=none];

// Connect labels to atoms C6 -- R_C6 [style=invis]; C7 -- R_C7 [style=invis]; C8 -- S_C8 [style=invis]; } end_dot Caption: Stereochemical assignment of this compound.

Experimental Confirmation and Analysis

The structural elucidation of a complex natural product like this compound is a multifaceted process that relies on the integration of several advanced analytical techniques.

Core Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants reveal the connectivity and relative spatial arrangement of atoms. It is important to note that the NMR spectra of (+)- and (-)-Lyoniresinol are identical when measured in a standard achiral solvent.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the precise elemental composition, thereby confirming the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that help verify the structural backbone of the molecule.[1]

-

Total Asymmetric Synthesis : The unambiguous confirmation of both the structure and absolute stereochemistry of this compound was achieved through its first total asymmetric synthesis.[3][5] By constructing the molecule from simpler, achiral starting materials using stereoselective reactions, researchers can create a synthetic sample with a known absolute configuration. If the properties (e.g., optical rotation, chromatographic behavior) of the synthetic molecule match those of the natural product, the proposed structure is confirmed.[7]

-

Single-Crystal X-ray Crystallography : This is considered the gold standard for determining the absolute configuration of a chiral molecule.[9][10] The technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional coordinates of every atom in the molecule, providing an unequivocal structural determination.[9]

Experimental Protocol: Chiral HPLC Separation of Enantiomers

To analyze the enantiomeric purity of a sample or to isolate pure enantiomers for further study, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[1][4]

| Step | Procedure | Rationale |

| 1. Column Selection | Select a Chiral Stationary Phase (CSP) column. Columns based on polysaccharide derivatives, such as cellulose or amylose (e.g., Chiralcel® OD-H), are commonly effective for lignans. | The CSP creates a chiral environment. The enantiomers of Lyoniresinol will form transient diastereomeric complexes with the CSP, with one enantiomer interacting more strongly and thus being retained longer on the column. |

| 2. Mobile Phase Preparation | Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. An exemplary ratio could be 80:20 (n-hexane:isopropanol). | The mobile phase composition is optimized to achieve a balance between resolution (separation factor) and analysis time. The alcohol component acts as a polar modifier to control the retention and selectivity. |

| 3. Sample Preparation | Dissolve a small amount of the Lyoniresinol sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter. | This ensures the sample is free of particulates that could clog the column or interfere with the detector, and that it is fully solubilized in a solvent miscible with the mobile phase. |

| 4. HPLC System Setup | Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Set the UV detector to a wavelength where Lyoniresinol absorbs strongly (e.g., ~280 nm). | Consistent flow rate and temperature are critical for reproducible retention times. The UV wavelength is chosen based on the chromophores in the molecule to ensure maximum detection sensitivity. |

| 5. Injection and Data Acquisition | Inject a small volume (e.g., 10 µL) of the prepared sample onto the column. Record the chromatogram until both enantiomer peaks have eluted. | The two enantiomers will elute at different times (retention times), appearing as two separate peaks in the chromatogram, allowing for their identification and quantification. |

Conclusion

This compound is a structurally intricate lignan whose significant biological activities are governed by its precise chemical structure and absolute stereochemistry. Its framework, consisting of a substituted tetralin core with three defined stereocenters (6R, 7R, 8S), has been rigorously established through a combination of spectroscopic analysis, definitive single-crystal X-ray crystallography, and elegant total asymmetric synthesis. The methodologies detailed herein, particularly chiral HPLC, provide researchers with the essential tools to isolate, analyze, and differentiate between the enantiomers of Lyoniresinol. This foundational knowledge is critical for advancing research into its therapeutic potential and for the rational design of novel drug candidates based on its unique molecular architecture.

References

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

-

Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Rahman, M. A., Katayama, T., Suzuki, T., & Nakagawa, T. (2007). Stereochemistry and biosynthesis of this compound, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica I: isolation and stereochemistry of syringyl lignans and predicted precursors to this compound from wood. Journal of Wood Science. Available from: [Link]

-

Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. American Chemical Society. Available from: [Link]

-

National Center for Biotechnology Information. This compound 4,4'-bis-O-beta-D-glucopyranoside. PubChem Compound Database. Available from: [Link]

-

Rahman, M. A., Katayama, T., Suzuki, T., & Nakagawa, T. (2007). Stereochemistry and biosynthesis of this compound, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica I: Isolation and stereochemistry of syringyl lignans and predicted precursors to this compound from wood. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. This compound 9-glucoside. PubChem Compound Database. Available from: [Link]

-

National Center for Biotechnology Information. This compound 3alpha-O-beta-D-glucopyranoside. PubChem Compound Database. Available from: [Link]

-

Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. ResearchGate. Available from: [Link]

-

Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. The Journal of Organic Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Lyoniresinol, beta-D-xyloside. PubChem Compound Database. Available from: [Link]

-

(a) Mass spectra for lyoniside. (b) Mass spectra for lyoniresinol. ResearchGate. Available from: [Link]

-

Structure and absolute configuration of nyasol and hinokiresinol via synthesis and vibrational circular dichroism spectroscopy. PubMed. Available from: [Link]

-

Absolute configuration. Wikipedia. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. ResearchGate. Available from: [Link]

-

Absolute Configuration. Organic Chemistry Lessons - YouTube. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biosynthesis of (+)-Lyoniresinol in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lyoniresinol, a syringyl-type aryltetralin lignan, has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antineoplastic and anti-inflammatory properties.[1][2] Found in a variety of plant species, its complex stereochemistry and biosynthetic origin present a compelling area of study for researchers in natural product chemistry, plant biochemistry, and drug development.[1][3] This technical guide provides an in-depth exploration of the biosynthetic pathway leading to this compound in plants. By synthesizing current research, this document details the precursor molecules, key enzymatic transformations, and the stereochemical intricacies that define the formation of this important plant metabolite. We will delve into the experimental evidence that has shaped our understanding of this pathway, offering insights valuable for metabolic engineering and the potential synthesis of novel therapeutic agents.

Introduction: The Phenylpropanoid Pathway as the Foundational Route

The journey to this compound begins with the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.[4][5][6][7] This pathway converts the amino acid L-phenylalanine into a variety of intermediates that serve as building blocks for lignin, flavonoids, and, pertinently, lignans.[4][6][7][8]

The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[4][7]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A) that hydroxylates cinnamic acid to form p-coumaric acid.[4][7][9]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its corresponding CoA thioester, p-coumaroyl-CoA.[4]

From p-coumaroyl-CoA, the pathway branches towards the biosynthesis of various monolignols, which are the direct precursors to lignans.[7] For the synthesis of syringyl-type lignans like this compound, the metabolic flow is directed towards the production of sinapyl alcohol. This involves a series of hydroxylation and methylation reactions catalyzed by enzymes such as p-coumarate 3'-hydroxylase (C3'H, a CYP98A enzyme) and caffeic acid O-methyltransferase (COMT).[9][10]

Visualizing the Entry Point: The Phenylpropanoid Pathway

Caption: The initial steps of the phenylpropanoid pathway leading to monolignol precursors.

The Dimerization of Monolignols: A Stereochemically Controlled Event

The defining step in lignan biosynthesis is the oxidative coupling of two monolignol units. In the case of syringyl lignans, this involves the dimerization of sinapyl alcohol. This is not a random process but a highly regulated and stereospecific reaction mediated by a unique class of non-catalytic proteins known as dirigent proteins (DPs) .[11][12][13][14]

The Role of Dirigent Proteins and Oxidative Enzymes

Dirigent proteins lack intrinsic catalytic activity but guide the stereochemistry of the radical-radical coupling of monolignols.[11][14] The monolignol radicals themselves are generated by oxidative enzymes, typically laccases or peroxidases.[11][15] In the absence of dirigent proteins, the coupling of monolignol radicals results in a racemic mixture of various dimers.[15] However, in the presence of a specific dirigent protein, the reaction is channeled towards the formation of a single, stereochemically defined product.[11][13][16]

For the biosynthesis of this compound, the initial dimerization of two sinapyl alcohol molecules is proposed to yield syringaresinol. While the specific dirigent protein for (+)-syringaresinol has not been definitively characterized in all this compound-producing plants, studies on related lignan pathways strongly support this model. For instance, the dirigent protein from Forsythia intermedia directs the stereoselective synthesis of (+)-pinoresinol from coniferyl alcohol.[16]

Formation of the Furofuran Scaffold: Syringaresinol

The coupling of two sinapyl alcohol radicals, under the guidance of a dirigent protein, results in the formation of syringaresinol, a furofuran-type lignan. The stereochemistry of this initial product is critical as it dictates the stereochemistry of all subsequent intermediates in the pathway. Studies in Lyonia ovalifolia var. elliptica have identified (±)-syringaresinol as a putative intermediate in this compound biosynthesis.[3][17][18]

Caption: Stereospecific dimerization of sinapyl alcohol to form (+)-syringaresinol.

Reductive Modifications: The Path to the Aryltetralin Core

Following the formation of the initial furofuran lignan, a series of reductive steps occur, catalyzed by enzymes belonging to the pinoresinol-lariciresinol reductase (PLR) family.[19] These enzymes are NADPH-dependent and are responsible for the sequential reduction of the furofuran ring, ultimately leading to the dibenzylbutane scaffold, a key precursor for aryltetralin lignans.[19][20][21][22]

Reduction of Syringaresinol to 5,5'-Dimethoxylariciresinol

The first reductive step involves the conversion of syringaresinol to 5,5'-dimethoxylariciresinol. This reaction is catalyzed by a pinoresinol-lariciresinol reductase-like enzyme. In Lyonia ovalifolia var. elliptica, (8S,8′S)-(−)-5,5′-dimethoxylariciresinol has been identified, supporting its role as an intermediate.[3][17][18]

Further Reduction to 5,5'-Dimethoxysecoisolariciresinol

The second reductive step, also catalyzed by a PLR-type enzyme, converts 5,5'-dimethoxylariciresinol to 5,5'-dimethoxysecoisolariciresinol.[17] The isolation of (8S,8′S)-(+)-5,5′-dimethoxysecoisolariciresinol from Lyonia ovalifolia var. elliptica provides strong evidence for its intermediacy in the this compound pathway.[17][18]

Table 1: Putative Intermediates in this compound Biosynthesis Isolated from Lyonia ovalifolia var. elliptica

| Compound | Stereochemistry | Enantiomeric Excess (e.e.) |

| Syringaresinol | (±) | - |

| 5,5'-Dimethoxylariciresinol | (8S,8′S)-(−) | 46% |

| 5,5'-Dimethoxysecoisolariciresinol | (8S,8′S)-(+) | 91% |

| This compound | (8R,8′R)-(+) | 42% |

| Data sourced from Suzuki et al. (2007).[17][18] |

The Final Cyclization: Formation of the Aryltetralin Ring

The crucial and less understood step in the biosynthesis of this compound is the intramolecular cyclization of a dibenzylbutane precursor to form the characteristic aryltetralin skeleton. It is hypothesized that 5,5'-dimethoxysecoisolariciresinol undergoes an oxidative cyclization to yield this compound.[17] This proposed cyclization involves the formation of a new carbon-carbon bond between the C2 and C7' positions.[17]

The precise enzymatic machinery responsible for this transformation is still under investigation. However, it is likely to involve a one-electron oxidant to generate a radical intermediate that can then undergo intramolecular coupling. Cytochrome P450 enzymes are potential candidates for catalyzing such a reaction, given their known roles in mediating complex oxidative rearrangements in plant secondary metabolism.[9][23][24][25]

Proposed Mechanism of Cyclization

The proposed mechanism involves the oxidation of one of the phenolic hydroxyl groups of 5,5'-dimethoxysecoisolariciresinol to a phenoxy radical. This is followed by an intramolecular radical attack on the other aromatic ring, leading to the formation of the tetralin ring system. Subsequent tautomerization and rearomatization would then yield the final this compound product.

Caption: The proposed biosynthetic pathway of this compound.

Experimental Methodologies for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical and modern biochemical techniques.

Isolation and Structural Elucidation of Intermediates

A foundational approach involves the careful extraction, isolation, and structural characterization of putative intermediates from plant tissues known to produce this compound.

Protocol: General Procedure for Lignan Extraction and Isolation

-

Tissue Homogenization: Plant material (e.g., wood, leaves) is harvested and immediately frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder.

-

Solvent Extraction: The powdered tissue is extracted with a series of organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). Lignans are typically found in the moderately polar fractions.

-

Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to separate the complex mixture of metabolites.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched in lignans are further purified by preparative HPLC, often using a chiral stationary phase to resolve enantiomers.

-

Structural Characterization: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and Circular Dichroism (CD) to determine the absolute stereochemistry.

Isotopic Labeling Studies

Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled phenylalanine or sinapyl alcohol) are instrumental in tracing the flow of carbon through the biosynthetic pathway. The incorporation of the label into downstream intermediates and the final product provides direct evidence of the precursor-product relationships.

Enzyme Assays and Protein Characterization

Once putative enzymatic steps are identified, in vitro assays are developed to confirm the activity of candidate enzymes.

Protocol: Generic Assay for Pinoresinol-Lariciresinol Reductase (PLR) Activity

-

Enzyme Source: A crude protein extract is prepared from plant tissues actively synthesizing lignans. Alternatively, candidate PLR genes are cloned and expressed in a heterologous system (e.g., E. coli, yeast) to produce recombinant protein.

-

Reaction Mixture: The assay mixture typically contains:

-

Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Substrate (e.g., syringaresinol or 5,5'-dimethoxylariciresinol)

-

Cofactor (NADPH)

-

Enzyme preparation

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the products are extracted.

-

Product Analysis: The reaction products are analyzed by HPLC or GC-MS and compared to authentic standards to confirm their identity and quantify the conversion.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex and elegant process that showcases the remarkable stereochemical control exerted by plant metabolic pathways. While the general framework of the pathway, from the phenylpropanoid precursors through the key reductive steps, is becoming clearer, significant questions remain. The definitive identification and characterization of the specific dirigent protein and the enzyme(s) responsible for the final oxidative cyclization are key areas for future research. A deeper understanding of the regulatory networks that control the expression of the genes in this pathway will also be crucial.

For drug development professionals, a complete elucidation of the this compound biosynthetic pathway opens up exciting possibilities for metabolic engineering. By introducing the relevant genes into microbial or plant-based expression systems, it may be possible to produce this compound and related lignans on a larger scale for further pharmacological evaluation and potential therapeutic applications. Furthermore, a detailed understanding of the enzymatic transformations could inspire the development of novel biocatalytic or chemo-enzymatic strategies for the synthesis of complex aryltetralin lignans with improved therapeutic properties.

References

- Atta-Ur-Rahman. (2003). Stereoselective Synthesis (Part J). Elsevier.

-

Davin, L. B., & Lewis, N. G. (2000). Dirigent Proteins and Dirigent Sites: A New Perspective on the Control of Radical-Radical Coupling in Lignan and Lignin Biosynthesis. Plant Physiology, 123(2), 453–462. [Link]

-

Dixon, R. A., & Paiva, N. L. (1995). Stress-Induced Phenylpropanoid Metabolism. The Plant Cell, 7(7), 1085–1097. [Link]

-

Gang, D. R., et al. (1999). Cloning and functional expression of two dirigent protein genes from Forsythia intermedia. The Plant Cell, 11(7), 1425-1437. [Link]

-

Kim, M. K., et al. (2012). Functional characterization of the Arabidopsis dirigent-like protein AtDIR5 in pinoresinol biosynthesis. Plant and Cell Physiology, 53(11), 1829-1838. [Link]

-

Lewis, N. G., & Davin, L. B. (1999). Lignans: Biosynthesis and function. Comprehensive Natural Products Chemistry, 1, 617-656. [Link]

-

Nakatsubo, F., et al. (1999). The role of dirigent protein in the stereoselective synthesis of (+)-pinoresinol. Journal of Wood Science, 45(1), 1-9. [Link]

-

Suzuki, S., et al. (2007). Stereochemistry and biosynthesis of this compound, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica I: Isolation and stereochemistry of syringyl lignans and predicted precursors to this compound from wood. Journal of Wood Science, 53(4), 329-336. [Link]

-

Pickel, B., & Schaller, A. (2013). Dirigent proteins: molecular characteristics and potential biotechnological applications. Applied Microbiology and Biotechnology, 97(19), 8427–8438. [Link]

-

Youn, B., et al. (2006). Characterization of Arabidopsis thaliana Pinoresinol Reductase, a New Type of Enzyme Involved in Lignan Biosynthesis. Journal of Biological Chemistry, 281(51), 39017-39026. [Link]

-

Luong, T. M., et al. (2022). Total Asymmetric Synthesis and Stereochemical Confirmation of (+)- and (−)-Lyoniresinol and Its Deuterated Analogues. The Journal of Organic Chemistry, 87(6), 4070–4076. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Vanholme, R., et al. (2010). Lignin Biosynthesis and Structure. Plant Physiology, 153(3), 895–905. [Link]

-

Gu, Y., et al. (2022). Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis. International Journal of Molecular Sciences, 23(21), 13359. [Link]

-

Hano, C., et al. (2021). Pinoresinol–lariciresinol reductases, key to the lignan synthesis in plants. Planta, 254(4), 75. [Link]

-

Weng, J. K., & Chapple, C. (2010). The origin and evolution of lignin biosynthesis. New Phytologist, 187(2), 273–285. [Link]

-

Corbin, C., et al. (2018). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. Frontiers in Plant Science, 9, 1891. [Link]

-

Davin, L. B., et al. (1997). Stereoselective bimolecular phenoxy radical coupling by an auxiliary (dirigent) protein without an active center. Science, 275(5298), 362–366. [Link]

-

Moinuddin, S. G. A., et al. (2006). Pinoresinol reductase 1 impacts lignin distribution during secondary cell wall biosynthesis in Arabidopsis. Phytochemistry, 105, 79-88. [Link]

-

Qian, K., et al. (2023). Identification and functional characterization of the dirigent gene family in Phryma leptostachya and the contribution of PlDIR1 in lignan biosynthesis. BMC Plant Biology, 23(1), 278. [Link]

-

Wang, J. P., et al. (2013). Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli. Applied and Environmental Microbiology, 79(4), 1266–1272. [Link]

-

Wikipedia. (2023). Phenylpropanoid. [Link]

-

Wikipedia. (2023). Pinoresinol. [Link]

-

Wikipedia. (2023). Secoisolariciresinol. [Link]

-

Xiao, Y., et al. (2021). Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases. Nature Communications, 12(1), 1-13. [Link]

-

Zhang, Y., et al. (2018). The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes. Nature Plants, 4(5), 299–310. [Link]

-

Zhang, Y., et al. (2021). Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. Frontiers in Plant Science, 12, 704697. [Link]

-

Muro-Villanueva, F., et al. (2019). Linking phenylpropanoid metabolism, lignin deposition, and plant growth inhibition. Current Opinion in Biotechnology, 56, 203-210. [Link]

-

Laskar, D. D., et al. (2018). Functional and structural insight into the flexibility of cytochrome P450 reductases from Sorghum bicolor and its implications for lignin composition. Journal of Biological Chemistry, 293(39), 15034–15049. [Link]

-

Griesbach, R. J. (2005). Phenylpropanoid and Lignin Pathway associated Genes in Plant Defense. HortScience, 40(3), 557-561. [Link]

-

Dinkova-Kostova, A. T., et al. (1996). (+)-Pinoresinol/(+)-lariciresinol reductase from Forsythia intermedia. Protein purification, cDNA cloning, heterologous expression and comparison to isoflavone reductase. Journal of Biological Chemistry, 271(47), 29473-29482. [Link]

-

Hemmati, S., et al. (2010). Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L. Planta Medica, 76(9), 923-929. [Link]

-

Clavel, T., et al. (2006). Conversion of the plant lignans pinoresinol (PINO), lariciresinol (LARI), secoisolariciresinol (SECO), secoisolariciresinol diglucoside (SDG) and matairesinol (MAT) by human intestinal bacteria. British Journal of Nutrition, 95(5), 973-982. [Link]

-

Xie, L. H., et al. (2003). Biotransformation of pinoresinol diglucoside to mammalian lignans by human intestinal microflora, and isolation of Enterococcus faecalis strain PDG-1 responsible for the transformation of (+)-pinoresinol to (+)-lariciresinol. Chemical & Pharmaceutical Bulletin, 51(5), 508-515. [Link]

-

Legaz, M. E., et al. (2019). Metabolic Responses of Sugarcane Plants Upon Different Plant-Pathogen Interactions. Sugarcane. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of pinoresinol, secoisolariciresinol and matairesinol. [Link]

-

ResearchGate. (n.d.). Scheme 8.1 Biosynthesis of the upstream lignans (+)-pinoresinol (9), (+)-lariciresinol (10), (−)-secoisolariciresinol (11) and (−)-matairesinol (12), starting from coniferyl alcohol (8). [Link]

-

Yue, F., et al. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Energy Research, 9, 658097. [Link]

-

Beckham, G. T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. ACS Catalysis, 11(5), 2714-2726. [Link]

-

de Visser, S. P. (2024). Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments. Catalysis Science & Technology, 14(12), 3021-3032. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 5. impact.ornl.gov [impact.ornl.gov]

- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 8. osti.gov [osti.gov]

- 9. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional and structural insight into the flexibility of cytochrome P450 reductases from Sorghum bicolor and its implications for lignin composition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]

- 16. Pinoresinol - Wikipedia [en.wikipedia.org]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of Arabidopsis thaliana Pinoresinol Reductase, a New Type of Enzyme Involved in Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01282H [pubs.rsc.org]

A Technical Guide to the Preliminary Biological Screening of (+)-Lyoniresinol

Foreword: A Strategic Approach to Bio-Pharmacological Profiling

(+)-Lyoniresinol, a naturally occurring lignan, presents a compelling scaffold for therapeutic development due to its documented antioxidant and cytoprotective activities.[1][2][3] A preliminary bio-pharmacological screening is the foundational step in elucidating its therapeutic potential and guiding future research. This document outlines a structured, multi-tiered screening cascade designed to efficiently and robustly characterize the primary biological activities of this compound. Our approach is built on a foundation of scientific causality, where each experimental stage logically informs the next, ensuring a data-driven and resource-efficient investigation. We will move from broad, foundational assessments of safety and antioxidant potential to more complex, disease-relevant functional assays, culminating in a rationale for selecting appropriate in vivo models.

Part 1: Foundational In Vitro Screening Cascade

The initial tier of investigation establishes the fundamental interaction of this compound with biological systems. It is designed to answer three critical questions:

-

What is the safe concentration range for cell-based studies?

-

Does it possess direct or cell-mediated antioxidant activity?

-

Does it modulate key inflammatory pathways?

Prerequisite Analysis: Cytotoxicity Profiling

Expertise & Rationale: Before any meaningful biological activity can be assessed, the cytotoxic profile of this compound must be determined. This is a non-negotiable first step, as compound-induced cell death would confound the results of any subsequent assay. The goal is to establish a sub-toxic concentration range that can be used for all further in vitro experiments. We will utilize a metabolic activity assay, which measures the health of the cell's mitochondria, as a reliable proxy for overall cell viability.[4][5]

Recommended Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is selected over the traditional MTT assay for its superior workflow efficiency.[6] In metabolically active cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[7][8] This eliminates the need for a separate solubilization step, which is required for the insoluble purple crystals formed in the MTT assay, thereby reducing handling errors and streamlining the protocol for higher throughput.[6][7]

Experimental Workflow: XTT Assay

Caption: Workflow for the XTT Cell Viability Assay.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2, RAW 264.7) in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.[7]

-

Final Incubation: Incubate the plate for 2 to 4 hours at 37°C.[7]

-

Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[7]

Data Presentation: The results should be summarized to determine the concentration that causes 50% reduction in cell viability (CC₅₀).

| Cell Line | Exposure Time (h) | This compound CC₅₀ (µM) |

| RAW 264.7 | 24 | Value |

| SH-SY5Y | 24 | Value |

| MCF-7 | 48 | Value |

Antioxidant Capacity Assessment

Expertise & Rationale: Oxidative stress is a key pathogenic factor in numerous diseases. Lignans are a well-known class of antioxidants.[1] Indeed, this compound has been shown to effectively scavenge DPPH, ABTS, and hydroxyl radicals.[1] A preliminary screening should validate this activity using robust and straightforward chemical assays before confirming it in a cellular context.

Recommended Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard for evaluating free-radical scavenging activity. It is highly sensitive, rapid, and technically simple.[9] The principle relies on the reduction of the stable DPPH radical (purple) by an antioxidant to its non-radical form (yellow). The change in color, measured as a decrease in absorbance at ~517 nm, is directly proportional to the antioxidant capacity of the compound.[9]

Principle of DPPH Assay

Caption: DPPH radical is reduced by an antioxidant.

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 25 mg/L).

-

Assay Setup: In a 96-well plate, add serial dilutions of the this compound stock solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).

-

Reaction Initiation: Add the DPPH working solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes, or until the absorbance is stable.[9]

-

Data Acquisition: Measure the absorbance at 515-517 nm.[9]

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Summarize the antioxidant capacity as IC₅₀ values for comparison with known standards.

| Assay | This compound IC₅₀ (µg/mL) | Ascorbic Acid IC₅₀ (µg/mL) |

| DPPH Scavenging | Value | Value |

| FRAP (optional) | Value | Value |

Anti-inflammatory Activity Screening

Expertise & Rationale: Chronic inflammation underlies many diseases. A key event in the inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS).[10][11] The expression of iNOS is largely controlled by the transcription factor NF-κB.[10] Therefore, inhibiting NO production in LPS-stimulated macrophages is a robust and widely accepted in vitro model for screening potential anti-inflammatory agents.[11][12] Structurally related lignans have demonstrated potent anti-inflammatory effects through this mechanism.[13]

Recommended Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the production of nitrite, a stable breakdown product of NO, using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.

Signaling Pathway: LPS-Induced NO Production

Caption: LPS stimulates NO production via the NF-κB pathway.

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the XTT assay) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[11]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Results should demonstrate the dose-dependent effect of this compound on NO production.

| Treatment | Concentration | NO Production (% of LPS Control) |

| Control (No LPS) | - | Value |

| LPS Only | 1 µg/mL | 100% |

| This compound + LPS | Conc. 1 (µM) | Value |

| This compound + LPS | Conc. 2 (µM) | Value |

| This compound + LPS | Conc. 3 (µM) | Value |

Part 2: Advanced Functional Screening

Positive results from the foundational screen justify moving to more complex assays that model specific aspects of disease pathology.

Anticancer Potential: Cell Migration and Invasion

Expertise & Rationale: A critical hallmark of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues.[14] The Transwell assay, or Boyden Chamber assay, is a gold-standard method to evaluate these processes in vitro.[14][15] It provides a quantitative measure of a compound's ability to inhibit directed cell movement (migration) and the degradation of extracellular matrix (ECM) (invasion).[16]

Recommended Protocol: Transwell Invasion Assay

This assay uses a two-chamber system separated by a porous membrane coated with an ECM substitute like Matrigel. Cancer cells are seeded in the upper chamber, and a chemoattractant (e.g., serum) is placed in the lower chamber. The number of cells that degrade the matrix and migrate through the pores to the lower surface of the membrane is quantified as a measure of invasion.[16]

Experimental Workflow: Transwell Invasion Assay

Caption: Workflow for assessing cancer cell invasion.

Detailed Protocol:

-

Insert Preparation: Thaw Matrigel overnight at 4°C. Coat the top side of an 8 µm pore size Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.[16]

-

Cell Seeding: Rehydrate the Matrigel layer. Suspend cancer cells (e.g., MDA-MB-231) in serum-free medium containing non-toxic concentrations of this compound and seed them into the upper chamber.

-

Assay Assembly: Place the insert into the lower chamber of the well, which contains a medium with a chemoattractant (e.g., 10% Fetal Bovine Serum).

-

Incubation: Incubate for 24-48 hours.

-

Cell Staining: Remove the insert. With a cotton swab, gently remove the non-invading cells from the upper surface of the membrane.

-

Fixation & Staining: Fix the invading cells on the lower surface with methanol, then stain with a solution like Crystal Violet.

-

Quantification: Visualize the stained cells under a microscope and count the number of invading cells in several representative fields.

Data Presentation:

| Treatment | Concentration (µM) | Invading Cells (as % of Control) |

| Vehicle Control | - | 100% |

| This compound | Conc. 1 | Value |

| This compound | Conc. 2 | Value |

Neuroprotective Potential

Expertise & Rationale: Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors like oxidative stress and excitotoxicity.[17] Previous research has already established that this compound is neuroprotective in an in vivo model of ischemic stroke, acting by suppressing oxidative stress and activating the pro-survival Akt/GSK-3β/Nrf2 signaling pathway.[2][18] An effective preliminary screen can model this in vitro by inducing neuronal damage with a known toxin and measuring the ability of this compound to rescue the cells.

Recommended Protocol: Oxidative Stress-Induced Neurotoxicity Rescue Assay

This assay uses a human neuroblastoma cell line, SH-SY5Y, a common model in neurobiology research.[19][20] Cells are exposed to an oxidative stress-inducing agent, such as tert-butyl hydroperoxide (t-BHP), which causes cell damage and death.[20] The neuroprotective effect of this compound is quantified by its ability to preserve cell viability, which is measured using the XTT assay.

Principle of Neuroprotection Assay

Caption: Assessing the ability of this compound to rescue neurons.

Detailed Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate if required.

-

Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2-4 hours.

-

Toxin Exposure: Add the neurotoxin (e.g., t-BHP) to the wells at a pre-determined concentration that induces ~50% cell death.

-

Incubation: Incubate for the required duration (e.g., 24 hours).

-

Viability Assessment: Perform the XTT assay as described in section 1.1 to quantify the percentage of viable cells.

Data Presentation:

| Treatment | This compound (µM) | t-BHP (µM) | Cell Viability (% of Untreated Control) |

| Control | 0 | 0 | 100% |

| Toxin Only | 0 | Conc. X | ~50% |

| Rescue 1 | Conc. 1 | Conc. X | Value |

| Rescue 2 | Conc. 2 | Conc. X | Value |

Part 3: Rationale for In Vivo Model Selection

Expertise & Rationale: While in vitro assays are essential for initial screening and mechanism of action studies, they cannot replicate the complex physiology of a whole organism.[21] The transition to in vivo models is critical for evaluating efficacy, pharmacokinetics, pharmacodynamics, and overall safety.[22] The choice of model must be directly informed by the outcomes of the in vitro screening cascade.

Proposed In Vivo Models Based on In Vitro Outcomes:

| In Vitro Finding | Potential Therapeutic Area | Recommended In Vivo Model | Rationale |

| Potent anti-inflammatory activity (NO inhibition) | Inflammatory Disorders (e.g., Arthritis) | Collagen-Induced Arthritis (CIA) in mice: [23][24] A well-established model that mimics many aspects of human rheumatoid arthritis, allowing for assessment of clinical scores, joint swelling, and inflammatory markers. | |

| Inhibition of cancer cell invasion and migration | Oncology | Cell Line-Derived Xenograft (CDX) Model: [21][25] Human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously or orthotopically in immunodeficient mice. This model allows for the direct assessment of tumor growth inhibition in a living system.[26] | |

| Strong neuroprotective effect against oxidative stress | Neurodegenerative Diseases / Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats: [2] A model of ischemic stroke that has already been successfully used to demonstrate the efficacy of this compound.[2][18] Allows for measurement of infarct volume and neurological deficit scores. |

Conclusion

This technical guide presents a logical, tiered strategy for the preliminary biological screening of this compound. By systematically progressing from foundational cytotoxicity and biochemical assays to more complex, disease-relevant cell-based models, researchers can build a comprehensive profile of the compound's activities. This approach ensures that resources are used efficiently and that the decision to advance to more complex and costly in vivo studies is supported by a robust and coherent body of in vitro evidence. The data generated through this cascade will be pivotal in defining the most promising therapeutic avenues for the future development of this compound.

References

- Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.

-

Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Foods, 10(7), 1504. Retrieved from [Link]

-

Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2011). Cell migration and invasion assays. Methods in Molecular Biology, 731, 333–343. Retrieved from [Link]

-

Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). In Vivo Models for Inflammatory Arthritis. Nature Protocols, 2(5), 1269–1275. Retrieved from [Link]

-

Gunathilake, K., & Vasantha Rupasinghe, H. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. Retrieved from [Link]

-

Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

-

Omni Life Science. (n.d.). Cell Invasion & Migration Assays. Retrieved from [Link]

-

Pijuan, J., Barceló, C., Moreno, D. F., Maiques, O., Sisó, P., Marti, R. M., Macià, A., & Panosa, A. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107. Retrieved from [Link]

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

-

Žugrav, M., & Roșu, A. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Proceedings of the National Institute of Public Health, 72(1), 5-14. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Cancer Models. Retrieved from [Link]

-

Kramer, N., Walzl, A., Unger, C., Rosner, M., Krupitza, G., Hengstschläger, M., & Dolznig, H. (2013). In vitro cell migration and invasion assays. Mutation Research, 752(1), 10–24. Retrieved from [Link]

-

Da Silva, A. C. R., et al. (2022). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food Research International, 157, 111244. Retrieved from [Link]

-

Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vivo Cancer Model Development Services. Retrieved from [Link]

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]

-

Byrne, A. T., Alférez, D. G., Amant, F., Annibali, D., Arribas, J., Biankin, A. V., ... & Voest, E. E. (2017). Interrogating open issues in cancer precision medicine with patient-derived xenografts. Nature Reviews Cancer, 17(4), 254-268. Retrieved from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. Retrieved from [Link]

-

Doudet, D. J., & Andersen, D. R. (2006). Animal Models of Neurodegenerative Disease: Insights from In vivo Imaging Studies. Current Topics in Medicinal Chemistry, 6(16), 1727-1744. Retrieved from [Link]

-

de la Fuente, R., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248139. Retrieved from [Link]

-

Biocompare. (2025). In Vivo Models. Retrieved from [Link]

-

Sajjad, H., Imtiaz, S., Noor, T., et al. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Animal Models and Experimental Medicine, 4(2), 87-103. Retrieved from [Link]

-

González-Reyes, S., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Retrieved from [Link]

-

ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. Retrieved from [Link]

-

Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. Retrieved from [Link]

-

Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology. Retrieved from [Link]

-

Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link]

-

McGurk, L., Berson, A., & Bonini, N. M. (2015). Drosophila as a model for neurodegenerative disease. Current Opinion in Genetics & Development, 32, 140–149. Retrieved from [Link]

-

Salehi, B., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. Molecules, 27(19), 6263. Retrieved from [Link]

-

InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

-

Rufino, A. T., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Inflammopharmacology, 26(2), 435-445. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies employed to assess anti-inflammatory activity in vitro. Retrieved from [Link]

-

Guo, X. H., et al. (2023). Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling. ResearchGate. Retrieved from [Link]

-

Guo, X. H., et al. (2023). Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling. Biomedicine & Pharmacotherapy, 168, 115543. Retrieved from [Link]

-

Silva, S., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2499. Retrieved from [Link]

-

Abdel-Tawab, M., et al. (2011). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS One, 6(3), e15105. Retrieved from [Link]

-

Jahan, I., et al. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of King Saud University - Science, 28(3), 248-252. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Marshall, H. E., & Stamler, J. S. (2001). Nitric oxide represses inhibitory κB kinase through S-nitrosylation. Journal of Biological Chemistry, 276(42), 38655-38660. Retrieved from [Link]

-

Chen, Y. C., et al. (2018). Antioxidant activities of ethanolic extract and lyoniresinol from bark of Zelkova serrata. ResearchGate. Retrieved from [Link]

-

Lall, N., et al. (2013). Lyoniresinol inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation. Molecular and Cellular Biochemistry, 373(1-2), 211-216. Retrieved from [Link]

-

ResearchGate. (n.d.). The major signaling pathways involved in the neuroprotective effects of lignans. Retrieved from [Link]

-

El-Guendouz, S., et al. (2025). Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits. Chemistry & Biodiversity. Retrieved from [Link]

-

Li, Y., et al. (2025). A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. Phytomedicine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. biotech-spain.com [biotech-spain.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Syringaresinol: Exploring Its Natural Sources, Bioactivity, and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 20. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies [mdpi.com]

- 21. In Vivo Cancer Model Development Services - Alfa Cytology [alfacytology.com]

- 22. biocompare.com [biocompare.com]

- 23. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wuxibiology.com [wuxibiology.com]

- 25. criver.com [criver.com]

- 26. researchgate.net [researchgate.net]